molecular formula C20H19ClN2O4 B4200959 METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE

METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4200959
M. Wt: 386.8 g/mol
InChI Key: XVSPPRCBWRESOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the reaction of 4-chlorophenoxyethylamine with an appropriate indole precursor under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 1-(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects .

Properties

IUPAC Name

methyl 1-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-20(25)17-12-23(18-5-3-2-4-16(17)18)13-19(24)22-10-11-27-15-8-6-14(21)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSPPRCBWRESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-({[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE

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